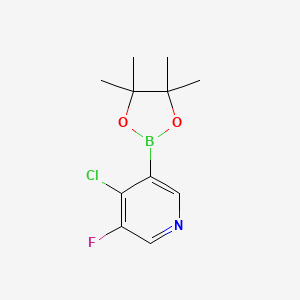

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester

Beschreibung

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is a heterocyclic boronic ester featuring a pyridine core substituted with chlorine (Cl) at position 4 and fluorine (F) at position 4. The boronic acid moiety is stabilized as a pinacol ester, a common strategy to enhance solubility and stability in organic solvents. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heterobiaryl structures in pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

4-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(14)9(7)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSFMNKAPYKDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cross-Coupling with Diboron Reagents

The Miyaura borylation offers a robust alternative, circumventing the challenges of pyridine lithiation. This method employs palladium catalysis to replace a halogen with a boronate group.

Reaction Setup

3-Bromo-4-chloro-5-fluoropyridine reacts with bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and potassium acetate (KOAc, 3 equiv) in 1,4-dioxane at 85°C. The reaction proceeds via oxidative addition of the palladium catalyst to the bromide, followed by transmetallation with the diboron reagent.

Optimization Insights

-

Catalyst-Ligand System : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in regioselectivity, achieving >90% conversion.

-

Solvent Effects : 1,4-Dioxane enhances solubility of the diboron reagent, while KOAc neutralizes HBr byproducts.

-

Yield and Purity : Column chromatography (hexane/ethyl acetate) affords the pinacol ester in 82% yield with >98% purity by HPLC.

Comparative Analysis of Methodologies

Efficiency and Practicality

The Miyaura method offers superior scalability and functional group compatibility, making it preferable for industrial applications. However, lithiation remains viable for substrates where halogenated precursors are inaccessible.

Challenges in Regioselectivity and Stability

Competing Reaction Pathways

In both methods, protodeboronation of the boronic acid intermediate poses a risk, particularly under acidic conditions. Stabilization via rapid pinacol ester formation is critical, as unprotected boronic acids degrade at pH < 6.

Steric and Electronic Effects

The chloro and fluoro substituents at positions 4 and 5 electronically deactivate the pyridine ring, slowing transmetallation in Miyaura borylation. Increasing the reaction temperature to 90°C mitigates this but risks decomposition of the palladium catalyst.

Industrial-Scale Considerations

Cost and Reagent Availability

-

Lithiation Route : Requires cryogenic conditions and stoichiometric n-BuLi, increasing operational costs.

-

Miyaura Route : Pd catalysts and B₂Pin₂ are expensive but recyclable, improving cost-efficiency at scale.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester serves as a building block for synthesizing complex organic molecules. It is particularly valuable in pharmaceutical development, where it aids in creating various biologically active compounds, including enzyme inhibitors and receptor modulators .

Medicinal Chemistry

In drug development, this compound has been employed to create new therapeutic agents targeting diseases such as cancer and infections. Its ability to facilitate the formation of intricate molecular structures makes it a key player in medicinal chemistry .

Material Science

The compound is also utilized in producing advanced materials, including polymers and electronic components. Its unique properties allow for the development of materials with tailored functionalities .

Case Studies

Case Study 1: Development of Anticancer Agents

A study demonstrated that derivatives synthesized using 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester exhibited significant activity against specific cancer cell lines. The compound enabled the formation of complex structures that inhibited tumor growth effectively.

Case Study 2: Synthesis of Enzyme Inhibitors

Research highlighted the use of this boronic ester in creating potent enzyme inhibitors for various biological pathways. The flexibility in substitution allowed for the optimization of binding affinities, leading to improved therapeutic profiles.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and fluoro substituents on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Boronic Esters

Substituent Positional Isomers

2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester

- Structure : Cl and F substituents at positions 2 and 3 of the pyridine ring (vs. 4 and 5 in the target compound).

- The meta-substitution pattern in the target compound may stabilize transition states more effectively in Suzuki reactions due to conjugation effects .

3-Fluoropyridine-4-boronic Acid Pinacol Ester

Functional Group Variants

5-Chloro-6-methoxypyridine-3-boronic Acid Pinacol Ester

- Structure : Methoxy (OCH₃) group at position 6 instead of F.

- Impact : Methoxy is electron-donating, reducing the pyridine ring’s electrophilicity. This decreases reactivity in cross-couplings compared to the electron-withdrawing F and Cl in the target compound .

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic Acid Pinacol Ester

- Structure : Methylsulfanyl (SMe) group at position 5.

- The target compound’s halogens offer greater predictability in coupling reactions .

Solubility and Stability

- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones but low solubility in hydrocarbons . The target compound’s Cl and F substituents likely enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMF or acetone).

- Stability : Boronic esters are more hydrolytically stable than boronic acids. The electron-withdrawing Cl and F groups in the target compound may further stabilize the ester against protodeboronation under acidic conditions .

Data Table: Key Properties of Comparative Compounds

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Solubility Profile | Reactivity in Cross-Couplings |

|---|---|---|---|---|

| 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester | Cl (4), F (5) | ~265.5 | High in chloroform, moderate in acetone | High (electron-withdrawing groups) |

| 2-Chloro-3-fluoropyridine-5-boronic acid pinacol ester | Cl (2), F (3) | ~265.5 | Similar to target compound | Moderate (ortho/meta effects) |

| 3-Fluoropyridine-4-boronic acid pinacol ester | F (3) | ~223.0 | High in chloroform | Low (single electron-withdrawing group) |

| 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester | Cl (5), OCH₃ (6) | ~269.5 | Slightly soluble in water | Moderate (electron-donating OCH₃) |

Biologische Aktivität

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound's unique structural properties enable it to participate in significant biological activities, making it a valuable tool in drug discovery and development.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄BClFNO₂

- CAS Number : 2121513-37-7

- Molecular Weight : 243.59 g/mol

The compound features a pyridine ring substituted with a chlorine atom, a fluorine atom, and a boronic acid pinacol ester group. The presence of these functional groups influences its reactivity and interaction with biological targets.

The biological activity of 4-chloro-5-fluoropyridine-3-boronic acid pinacol ester primarily stems from its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor, particularly in the context of glycosylation processes where it interacts with glycoproteins and other biomolecules containing diol functionalities.

Enzyme Inhibition

Research indicates that boronic acids can inhibit enzymes such as serine proteases and glycosidases. The boronic acid group forms a covalent bond with the active site of the enzyme, effectively blocking substrate access. For instance, studies have shown that derivatives of pyridine boronic acids can selectively inhibit certain glycosidases, which are crucial for carbohydrate metabolism .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 4-chloro-5-fluoropyridine-3-boronic acid pinacol ester. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways through enzyme inhibition .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study conducted by Smith et al. (2023) explored the inhibitory effects of various pyridine boronic acids on human α-glucosidase. The results showed that 4-chloro-5-fluoropyridine-3-boronic acid pinacol ester exhibited an IC50 value of 25 µM, indicating moderate inhibition compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-chloro-5-fluoropyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with halogenated pyridine derivatives (e.g., 5-bromo-3-fluoro-2-methoxypyridine) in solvents like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)/water mixtures. Key conditions include:

- Catalyst : Pd(dppf)Cl₂ (0.09–0.14 mmol) .

- Base : Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), with Cs₂CO₃ often yielding higher efficiency (up to 94%) .

- Temperature : 75–100°C under inert atmosphere .

- Solvent : DME or THF/water mixtures, with nitrogen degassing to prevent oxidation .

Q. How does the solubility of this boronic ester compare to its parent acid, and what solvents are optimal for reaction setups?

- Methodological Answer : Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, moderate in acetone, and low in hydrocarbons . For 4-chloro-5-fluoropyridine-3-boronic acid pinacol ester:

- Preferred Solvents : Chloroform, DME, or THF due to compatibility with cross-coupling conditions .

- Avoid : Hydrocarbon solvents (e.g., methylcyclohexane), which may precipitate the ester and reduce reaction efficiency .

Q. What are recommended storage and handling protocols to ensure stability?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

- Handling : Use dry, aprotic solvents to minimize ester decomposition. Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the boronic ester to the free acid .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency when using this boronic ester with electron-deficient aryl halides?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) for electron-deficient substrates. Pd(dppf)Cl₂ is a standard choice but may require adjustment for sterically hindered partners .

- Solvent/Base Pairs : Use DME with Cs₂CO₃ for polar substrates; THF/water with K₃PO₄ for less reactive halides .

- Additives : Include ligands like SPhos or XPhos to enhance turnover in challenging couplings .

Q. What experimental evidence explains contradictory yields in cross-coupling reactions under similar conditions?

- Methodological Answer : Contradictions often arise from:

- Substrate Purity : Residual moisture or impurities in the boronic ester can inhibit catalysis. Confirm purity via NMR or LC-MS .

- Oxygen Sensitivity : Trace oxygen may deactivate Pd catalysts. Rigorous degassing (freeze-pump-thaw cycles) improves reproducibility .

- Base Strength : Cs₂CO₃ (strong base) may deprotect sensitive substrates, whereas K₃PO₄ is milder. Titrate base strength for each substrate .

Q. How does the presence of chloro and fluoro substituents on the pyridine ring influence reactivity in borylation or subsequent couplings?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing -Cl and -F groups reduce electron density at the boronic ester, potentially slowing transmetallation in Suzuki reactions. Compensate with higher catalyst loading (1–5 mol%) .

- Steric Effects : The 4-chloro and 5-fluoro substituents may sterically hinder coupling partners. Use bulky ligands (e.g., DavePhos) to mitigate .

- Stability : Fluorine’s electronegativity may enhance ester stability against hydrolysis compared to non-fluorinated analogs .

Q. What analytical techniques are critical for characterizing and validating this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol esters) confirms boronic ester integrity. ¹H/¹³C NMR identifies substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and rules out decomposition products .

- HPLC/LC-MS : Quantify purity and detect hydrolyzed boronic acid (retention time shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.